molecular formula C8H4F4O3 B8305647 4-Carboxy-2,3,5,6-tetrafluorobenzyl alcohol

4-Carboxy-2,3,5,6-tetrafluorobenzyl alcohol

Cat. No.: B8305647
M. Wt: 224.11 g/mol
InChI Key: QZGISDNOMNFSDF-UHFFFAOYSA-N
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Description

4-Carboxy-2,3,5,6-tetrafluorobenzyl alcohol is a useful research compound. Its molecular formula is C8H4F4O3 and its molecular weight is 224.11 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H4F4O3

Molecular Weight

224.11 g/mol

IUPAC Name

2,3,5,6-tetrafluoro-4-(hydroxymethyl)benzoic acid

InChI

InChI=1S/C8H4F4O3/c9-4-2(1-13)5(10)7(12)3(6(4)11)8(14)15/h13H,1H2,(H,14,15)

InChI Key

QZGISDNOMNFSDF-UHFFFAOYSA-N

Canonical SMILES

C(C1=C(C(=C(C(=C1F)F)C(=O)O)F)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 200 ml flask, 2.58 g of sodium borohydride and 25 g of dimethoxyethane were charged at room temperature and the obtained mixture was heated to 50° C. A mixed solution of 6.1 g of 2,3,5,6-tetrafluoroterephthalic acid and 20 g of dimethoxyethane was added dropwise to the mixture over 1 hour while stirring at the same temperature to effect the reaction for 7 hours at 60° C. After adding 25 g of toluene to the reaction mixture and cooling the obtained mixture at 25° C., 8.5 g of 35% by weight aqueous hydrochloric acid was added thereto dropwise over 1 hour at 25 to 30° C. and the resultant mixture was stirred and kept for 6 hours at 25 to 30° C. To the obtained mixture, 30 g of water was added. After leaving the mixture at rest, the mixture was separated to an organic layer and an aqueous layer. The aqueous layer was extracted twice with 30 g of ethyl acetate and the obtained oil layers were mixed with the organic layer previously obtained. The organic layer after mixing was washed with 10 g of a saturated potassium carbonate and then 10 g of water, and the organic layer was concentrated to obtain the solid containing 2,3,5,6-tetrafluorobenzenedimethanol. The yield of 2,3,5,6-tetrafluorobenzenedimethanol was 33%. Alternatively, 4-carboxy-2,3,5,6-tetrafluorobenzyl alcohol was formed as by-products in the yield of 29%, and a raw material 2,3,5,6-tetrafluoroterephthalic acid remained in 38%.
Quantity
2.58 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
solvent
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2,3,5,6-tetrafluorobenzenedimethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
2,3,5,6-tetrafluorobenzenedimethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
30 g
Type
solvent
Reaction Step Seven
Quantity
25 g
Type
solvent
Reaction Step Eight

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